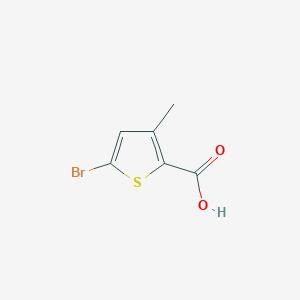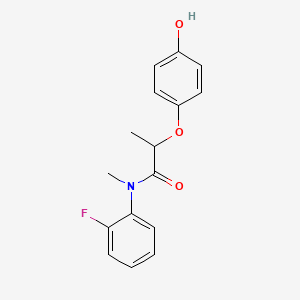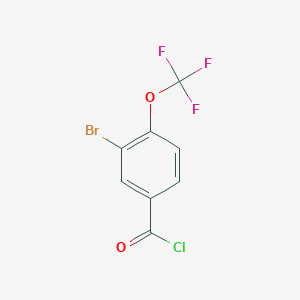
1,3-Benzoxazole-7-carboxylic acid
Descripción general
Descripción
1,3-Benzoxazole-7-carboxylic acid is a chemical compound with the CAS Number: 208772-24-1 . It has a molecular weight of 163.13 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . For instance, one study described a method for synthesizing benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions .Molecular Structure Analysis
The molecular structure of 1,3-Benzoxazole-7-carboxylic acid consists of a benzoxazole ring attached to a carboxylic acid group . The benzoxazole ring is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They have been synthesized via different pathways, indicating a broad substrate scope and functionalization .Physical And Chemical Properties Analysis
1,3-Benzoxazole-7-carboxylic acid is a solid substance at room temperature . It has a melting point of 245-250°C .Aplicaciones Científicas De Investigación
Anticancer Research
Benzoxazole derivatives are known for their potent anticancer properties. They function by targeting various enzymes or proteins involved in cancer formation and proliferation, such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . “1,3-Benzoxazole-7-carboxylic acid” could potentially be explored for its efficacy in inhibiting these pathways in cancer cells.
Antifungal Applications
Some benzoxazole compounds have demonstrated antifungal activity comparable to standard drugs like voriconazole against fungi such as Aspergillus niger . Research into “1,3-Benzoxazole-7-carboxylic acid” may reveal similar antifungal properties, making it a candidate for developing new antifungal agents.
Synthetic Chemistry
Benzoxazoles can be synthesized using various catalysts and conditions. For instance, a magnetic solid acid nanocatalyst has been used for the synthesis of benzoxazoles with good yield . “1,3-Benzoxazole-7-carboxylic acid” might serve as a precursor or intermediate in synthetic chemistry applications.
Mecanismo De Acción
Target of Action
1,3-Benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of 1,3-Benzoxazole-7-carboxylic acid can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets.
Biochemical Pathways
1,3-Benzoxazole-7-carboxylic acid, as a benzoxazole derivative, is known to affect a wide range of metabolic pathways and cellular processes in disease pathology . .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications and have been evaluated for their pharmacological activities .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives is known to be influenced by various reaction conditions and catalysts .
Safety and Hazards
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of 1,3-Benzoxazole-7-carboxylic acid and its derivatives could be focused on exploring their potential in drug discovery and development.
Propiedades
IUPAC Name |
1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQTAYWCUAENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593050 | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazole-7-carboxylic acid | |
CAS RN |
208772-24-1 | |
| Record name | 7-Benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

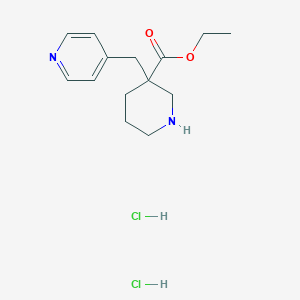
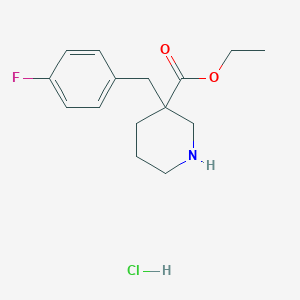

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
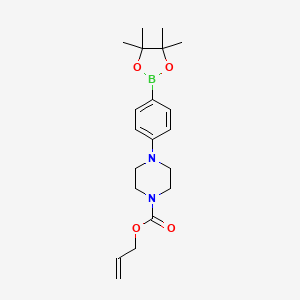
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)
![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)




